Cas no 200937-17-3 (BOC-D-Leucine monohydrate)

BOC-D-Leucine monohydrate structure
BOC-D-Leucine monohydrate structure
Product Name:BOC-D-Leucine monohydrate
CAS-nummer:200937-17-3
MF:C11H23NO5
MW:249.304023981094
MDL:MFCD00065583
CID:1057361
PubChem ID:2724763
Update Time:2025-04-20

BOC-D-Leucine monohydrate Chemische en fysische eigenschappen

Naam en identificatie

    • N-Boc-D-Leucine Monohydrate
    • (R)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid hydrate
    • Boc-D-Leu-OH.H2O
    • Boc-D-Leu-OH·H2O
    • N-Boc-D-Leucine hydrate
    • BOC-D-LEU-OH H2O
    • Boc-D-Leu-OH Monohydrate
    • BOC-D-Leucine monohydrate
    • D-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-, monohydrate
    • BOC-D-leucine H2O
    • Boc-D-Leu-OH hydrate
    • N-Boc-D-LeucineMonohydrate
    • KSC496M7H
    • URQQEIOTRWJXBA-DDWIOCJRSA-N
    • BOC-D-LEU-OH H2O, AldrichCPR
    • SBB065789
    • FD3022
    • AM81872
    • (2R)-4-methy
    • Boc-D-Leucine (monohydrate)
    • C11H23NO5
    • 16937-99-8
    • AKOS015892719
    • tert-Butoxycarbonyl-D-leucine
    • MFCD00065583
    • (R)-2-(tert-butoxycarbonylamino)-4-methylpentanoic acid hydrate
    • Boc-D-Leucine hydrate
    • D-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-, hydrate (1:1)
    • (2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate
    • (tert-Butoxycarbonyl)-D-leucine monohydrate
    • (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoic acid hydrate
    • (2R)-2-[(TERT-BUTOXYCARBONYL)AMINO]-4-METHYLPENTANOIC ACID HYDRATE
    • DS-13748
    • N-alpha-t-Butyloxycarbonyl-D-leucine monohydrate
    • A811096
    • EN300-1720523
    • CS-W002299
    • HY-W002299
    • 200937-17-3
    • (R)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanoicacidhydrate
    • SCHEMBL2838131
    • 2-(tert-butoxycarbonylamino)-4-methyl-pentanoic acid hydrate;N-Boc-D-Leucine
    • 16937-99-8 (anhydrous)
    • N-tert-butoxycarbonyl-D-leucine monohydrate
    • DA-51289
    • MDL: MFCD00065583
    • Inchi: 1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2/t8-;/m1./s1
    • InChI-sleutel: URQQEIOTRWJXBA-DDWIOCJRSA-N
    • LACHT: O(C(N[C@@H](C(=O)O)CC(C)C)=O)C(C)(C)C.O
    • BRN: 3657826

Berekende eigenschappen

  • Exacte massa: 249.15800
  • Monoisotopische massa: 249.15762283g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 17
  • Aantal draaibare bindingen: 6
  • Complexiteit: 255
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 76.6

Experimentele eigenschappen

  • Smeltpunt: 85.0 to 89.0 deg-C
  • Kookpunt: 356℃ at 760 mmHg
  • PSA: 88.35000
  • LogboekP: 2.15050

BOC-D-Leucine monohydrate Beveiligingsinformatie

BOC-D-Leucine monohydrate Prijsmeer >>

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